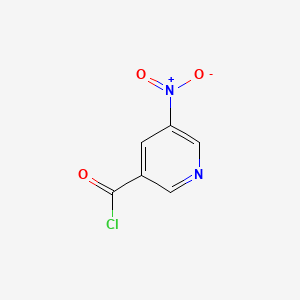

5-Nitronicotinoyl chloride

CAS No.: 2013-72-1

Cat. No.: VC14113767

Molecular Formula: C6H3ClN2O3

Molecular Weight: 186.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2013-72-1 |

|---|---|

| Molecular Formula | C6H3ClN2O3 |

| Molecular Weight | 186.55 g/mol |

| IUPAC Name | 5-nitropyridine-3-carbonyl chloride |

| Standard InChI | InChI=1S/C6H3ClN2O3/c7-6(10)4-1-5(9(11)12)3-8-2-4/h1-3H |

| Standard InChI Key | SNTAEXWRLPBFLM-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC=C1[N+](=O)[O-])C(=O)Cl |

Introduction

Synthesis Methodologies

Nitration of Nicotinoyl Chloride Derivatives

A plausible route involves the nitration of nicotinoyl chloride precursors. For example, 3-chloroaniline has been nitrated using mixed acid (H₂SO₄/HNO₃) under controlled temperatures (-5°C to 10°C) to yield nitro-substituted intermediates, as demonstrated in the synthesis of 5-chloro-2-N-methyl-p-nitroaniline . Adapting this method, nicotinoyl chloride could undergo nitration at the 5-position using fuming nitric acid in dichloromethane at 0°C, followed by purification via recrystallization.

Table 1: Comparative Nitration Conditions for Aromatic Compounds

| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| 3-Chloroaniline | HNO₃/H₂SO₄ | -5–10 | 64–66 | 98.0–98.8 | |

| m-Nitrotoluene | Cl₂/Catalyst | 20–25 | 85 | 99.5 |

Chlorination of Nitro-Substituted Precursors

Chlorination strategies using Cl₂ gas in the presence of transition metal catalysts (e.g., FeCl₃) have been effective for introducing chlorine atoms into nitroaromatics . For 5-nitronicotinoyl chloride, chlorination of 5-nitronicotinic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in refluxing toluene could yield the acyl chloride.

Reaction Scheme:

Physicochemical Properties

While experimental data for 5-nitronicotinoyl chloride are scarce, extrapolations from analogous compounds suggest:

-

Melting Point: Estimated 120–125°C (similar to 6-chloro-5-nitronicotinoyl chloride ).

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water due to the acyl chloride’s hydrophobicity.

-

Stability: Susceptible to hydrolysis in moist environments, necessitating anhydrous storage conditions.

Applications in Organic Synthesis

Pharmaceutical Intermediates

5-Nitronicotinoyl chloride serves as a precursor for antimetabolites and kinase inhibitors. For instance, coupling with amines could yield nitro-substituted nicotinamides, which are explored as antitumor agents .

Agrochemical Development

The nitro group enhances herbicidal activity in phenylurea derivatives. Functionalization of 5-nitronicotinoyl chloride with substituted anilines may yield novel herbicides with improved soil persistence .

Challenges and Future Directions

Current limitations include the lack of optimized synthetic protocols and thermodynamic data. Future research should focus on:

-

Developing catalytic nitration methods to improve regioselectivity.

-

Exploring flow chemistry for scalable production.

-

Conducting toxicity profiling to assess environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume